5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by sulfonation to introduce the sulfamoyl group. The dichloro and nitro groups are then introduced through chlorination and nitration reactions, respectively. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfamoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological function, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- 5-[(4-fluorophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- 5-[(4-iodophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
Uniqueness
The uniqueness of 5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, for example, allows for unique interactions with biological targets that are not possible with other similar compounds.
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrCl2N3O5S/c1-11-2-7-14(26(28)29)8-18(11)24-20(27)15-9-19(17(23)10-16(15)22)32(30,31)25-13-5-3-12(21)4-6-13/h2-10,25H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBUHENFDOTILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrCl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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